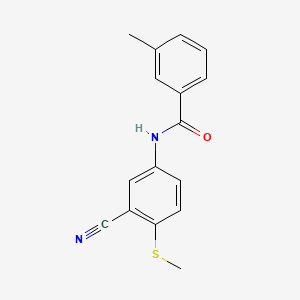

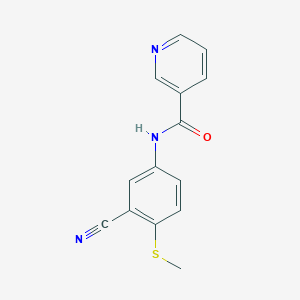

![molecular formula C17H12N2O6 B3124750 4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid CAS No. 320420-41-5](/img/structure/B3124750.png)

4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid

Overview

Description

The compound “4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid” is a complex organic molecule with the molecular formula C17H12N2O6 . It contains a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The benzofuran ring is a key structural feature, and the compound also contains nitro, vinyl, amino, and carboxylic acid groups . The presence of these functional groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The nitro group can participate in reduction reactions, while the vinyl group can undergo addition reactions. The amino group can act as a nucleophile in substitution reactions, and the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .Scientific Research Applications

Chemical Synthesis and Properties

- The compound was synthesized as part of a study aiming to obtain derivatives belonging to the 2',3'-diphenyl-3H-spiro[[2]benzofuran-1,4'-imidazole]-3,5'(3'H)-dione nucleus. This synthesis involved novel methodology and optimized reaction conditions (Ricaurte Rodríguez et al., 2022).

- A similar compound, synthesized through the aminolysis and hydrolysis of chromonyl oxazolones, led to the creation of novel chromone derivatives, highlighting its role in synthetic organic chemistry (W. D. Jones, 1981).

Therapeutic Research and Derivatives

- Derivatives of similar compounds have been explored for their antiulcer activities. For instance, certain derivatives of 3-(2,3-dihydro-2,2-dimethyl-3-oxo-5-benzofuranyl) acrylic acid demonstrated strong antiulcer activities in research studies (M. Kitazawa et al., 1989).

- Research on fluorine-18-labeled analogues of this compound, intended for PET imaging of retinoid X receptors, indicates its potential application in diagnostic imaging (Min Wang et al., 2014).

Material Science and Polymer Research

- Studies involving the functional modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds like this chemical suggest potential applications in material science, particularly in the development of new polymers with desirable properties (H. M. Aly & H. L. A. El-Mohdy, 2015).

- Research on polymers capable of releasing functional acids upon exposure to light, using derivatives of this compound, indicates its use in developing responsive materials (H. Kamogawa et al., 1992).

Future Directions

The future research directions could involve further exploration of the synthesis methods for this compound and its derivatives, investigation of their biological activities, and development of potential applications in medicine and other fields . The compound’s complex structure and multiple functional groups offer numerous possibilities for chemical modifications and the design of new molecules with desired properties.

properties

IUPAC Name |

4-[[(E)-2-nitro-2-(3-oxo-1H-2-benzofuran-1-yl)ethenyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c20-16(21)10-5-7-11(8-6-10)18-9-14(19(23)24)15-12-3-1-2-4-13(12)17(22)25-15/h1-9,15,18H,(H,20,21)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXFAYORPUQHS-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)C(=O)O)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

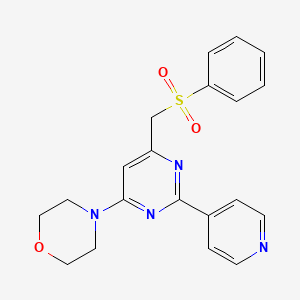

![N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3124695.png)

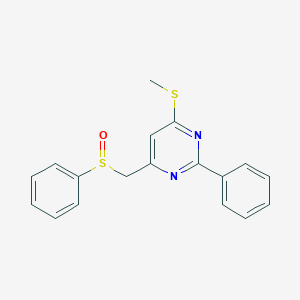

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3-iminopropanoate](/img/structure/B3124712.png)

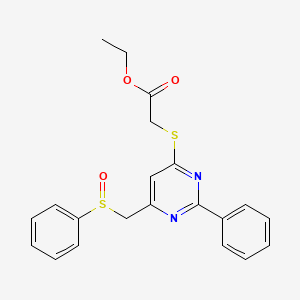

![4-methoxy-N-{[1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}benzenesulfonamide](/img/structure/B3124723.png)

![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)

![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)

![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)

![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)